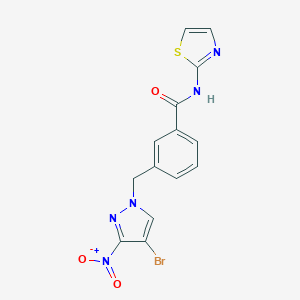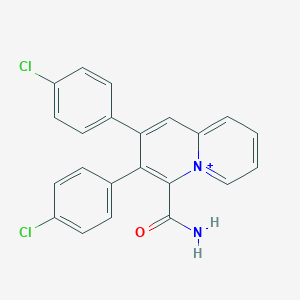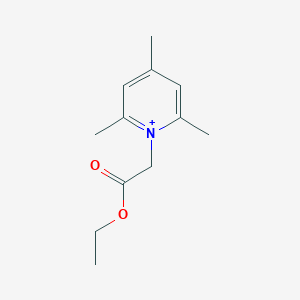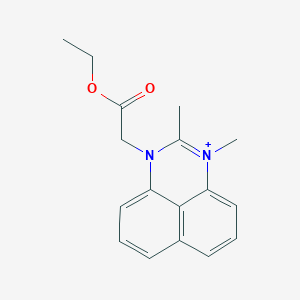![molecular formula C34H33N3O8 B280542 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate varies depending on its application. In anticancer studies, the compound has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In antimicrobial studies, the compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In drug delivery systems, the compound acts as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have low toxicity and high biocompatibility, making it a suitable candidate for biomedical applications. It has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
实验室实验的优点和局限性
One of the major advantages of using 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, making it a valuable tool for researchers. However, the synthesis method of the compound is complex and requires expertise, which may limit its accessibility to researchers.
未来方向
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of novel drug delivery systems using the compound as a carrier. Another potential direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to explore the compound's potential therapeutic benefits in various diseases.
In conclusion, this compound is a complex chemical compound with potential applications in various fields of scientific research. Its synthesis method is complex, but its versatility makes it a valuable tool for researchers. Further research is needed to explore its potential therapeutic benefits and develop new applications for the compound.
合成方法
The synthesis method of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a series of chemical reactions that require expertise and precision. The synthesis process involves the condensation of ethyl acetoacetate, 4-acetylamino phenol, and cinnamaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 3-nitrobenzoyl chloride to produce the final product. The purity of the compound can be improved by recrystallization.
科学研究应用
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C34H33N3O8 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC 名称 |
3-O-[2-(4-acetamidophenoxy)ethyl] 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H33N3O8/c1-22-30(33(39)44-18-8-11-25-9-5-4-6-10-25)32(26-12-7-13-28(21-26)37(41)42)31(23(2)35-22)34(40)45-20-19-43-29-16-14-27(15-17-29)36-24(3)38/h4-17,21,32,35H,18-20H2,1-3H3,(H,36,38)/b11-8+ |
InChI 键 |
UFIBXKSKPRLZFQ-DHZHZOJOSA-N |
手性 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)

![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)

![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)

![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)

![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)

![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
